molecular formula C10H7N3O B3388727 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile CAS No. 88877-04-7

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Cat. No. B3388727
CAS RN: 88877-04-7
M. Wt: 185.18 g/mol
InChI Key: AYUPZBQOTRFJQK-UHFFFAOYSA-N
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Patent
US04559347

Procedure details

A mixture containing 33.2 g of 5-acetyl-1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridincarbonitrile, 32.1 g of formamidine acetate and 300 ml of dimethylformamide was heated in a oil bath at 120°-130° C. for 3 hours, the original yellow solid dissolving and dark solution resulting. The reaction mixture was evaporated to dryness and then treated with 400 ml of water followed by 30 ml of acetic acid. The resulting insoluble solid was collected, washed with water, air-dried, recrystallized from dimethylformamide and dried at 90° C. to yield 27.4 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile as a compound containing 1/2 mole of dimethylformamide, m.p. 278°-280° C. with decomposition.
Name
5-acetyl-1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridincarbonitrile
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([C:16]#[N:17])[C:7](=[O:15])[NH:8][C:9]=1[CH:10]=[CH:11][N:12](C)C)(=O)[CH3:2].C(O)(=O)C.C(N)=N>CN(C)C=O>[CH3:2][C:1]1[N:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[C:6]([C:16]#[N:17])[C:7](=[O:15])[NH:8]2 |f:1.2|

Inputs

Step One
Name
5-acetyl-1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridincarbonitrile
Quantity
33.2 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(NC1C=CN(C)C)=O)C#N
Name
Quantity
32.1 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a oil bath at 120°-130° C. for 3 hours
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
the original yellow solid dissolving
CUSTOM
Type
CUSTOM
Details
dark solution resulting
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
treated with 400 ml of water
CUSTOM
Type
CUSTOM
Details
The resulting insoluble solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide
CUSTOM
Type
CUSTOM
Details
dried at 90° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=C(C(NC2=CC=N1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.